2-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid

UV-Vis spectroscopy Amino acid detection Chromophoric probe design

Generic substitution with canonical tyrosine introduces uncontrolled variables in fluorinated peptide research. 2-CF₃-DL-Tyrosine eliminates this confound through distinct electronic and spectroscopic properties tailored for precise analytical detection. • 8 nm UV bathochromic shift (λmax 284 nm vs. 276 nm for tyrosine) enables label-free quantification of fluorinated peptides in complex biological matrices. • Regiochemical stability (CF₃ meta to phenolic -OH) avoids hydrolytic lability observed in the 3-CF₃ positional isomer, ensuring peptide integrity through synthesis and purification. • ~130 °C lower decomposition temperature than canonical tyrosine mandates controlled storage and shipping; all batches are handled under cool, dry conditions with purity certification to ensure batch-to-batch reproducibility.

Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
Cat. No. B12871182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid
Molecular FormulaC10H10F3NO3
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(F)(F)F)CC(C(=O)O)N
InChIInChI=1S/C10H10F3NO3/c11-10(12,13)7-4-6(15)2-1-5(7)3-8(14)9(16)17/h1-2,4,8,15H,3,14H2,(H,16,17)
InChIKeyYMUVYZRNMOVOGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid (2-Trifluoromethyl-DL-tyrosine): Chemical Identity, Class, and Procurement-Relevant Specifications


2-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid (CAS 880764-96-5), synonymously referred to as 2-(Trifluoromethyl)-DL-tyrosine or 2-trifluoromethyltyrosine (TFTyr), is a noncanonical fluorinated aromatic amino acid belonging to the substituted phenylalanine class . With a molecular formula of C₁₀H₁₀F₃NO₃ and a molecular weight of 249.19 g/mol, this compound features a trifluoromethyl (-CF₃) substituent at the 2-position (ortho to the α-carbon sidechain) and a hydroxyl group at the 4-position (para to the sidechain, meta to the -CF₃ group) of the aromatic ring . It is supplied as a racemic DL-mixture with a purity specification of ≥95% and a decomposition temperature of 212–225 °C, distinguishing it sharply from canonical L-tyrosine (decomposition at 342–344 °C) [1]. The compound is primarily utilized as a research-grade building block in medicinal chemistry, peptide science, and spectroscopic probe development .

Why 2-Trifluoromethyl-DL-tyrosine Cannot Be Interchanged with Unmodified Tyrosine or Alternative Fluorinated Tyrosine Regioisomers in Research and Development


The substitution of 2-(trifluoromethyl)-DL-tyrosine with canonical tyrosine or alternative fluorotyrosine analogs in a research protocol is not functionally neutral. The ortho-CF₃ substituent fundamentally alters three interdependent properties that govern utility: (i) electronic configuration of the aromatic ring, manifested as an 8 nm bathochromic shift in UV absorption and altered fluorescence lifetime behavior relative to tyrosine [1][2]; (ii) regiochemistry-dependent hydrolytic stability—the 2-CF₃ isomer (CF₃ meta to phenolic -OH) is synthetically accessible and isolable, whereas the 3-CF₃ positional isomer (CF₃ ortho to -OH) exhibits hydrolytic lability under both acidic and alkaline conditions that historically precluded its preparation via classical synthetic routes [1]; and (iii) a ~130 °C depression in thermal decomposition temperature compared to tyrosine, which imposes distinct handling and storage requirements . These differences mean that in any assay or synthetic sequence where electronic, spectroscopic, or stability parameters are critical variables, generic substitution introduces uncontrolled confounds rather than interchangeable equivalence.

Quantitative Differential Evidence for 2-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid Versus Closest Analogs and In-Class Candidates


UV Absorption Bathochromic Shift: 2-Trifluoromethyltyrosine Displays an 8 nm Red Shift in λmax Compared to Canonical Tyrosine

In a direct head-to-head spectroscopic comparison, 2-trifluoromethyl-DL-tyrosine (2-CF₃-Tyr) exhibits a consistent bathochromic (red) shift in its UV absorption maxima relative to unmodified tyrosine. For the neutral phenol form, 2-CF₃-Tyr absorbs at 284 mμ (ε 3,260) and 229 mμ (ε 10,200), while tyrosine absorbs at 276 mμ and 226 mμ in 95% ethanol—an 8 nm shift for the primary band. Upon phenolate ion formation under alkaline conditions, 2-CF₃-Tyr shifts to 305 mμ (ε 12,900) and 251 mμ (ε 28,500), compared to tyrosine at pH 12 shifting to 298 mμ and 246 mμ—a 7 nm shift for the main phenolate band with a ~16% increase in molar absorptivity at the secondary peak (ε 28,500 vs. literature tyrosine phenolate values) [1]. This red shift is attributable to the electron-withdrawing effect of the ortho-CF₃ group on the aromatic π-system [1].

UV-Vis spectroscopy Amino acid detection Chromophoric probe design

Regiochemistry-Driven Synthetic Accessibility: 2-Trifluoromethyltyrosine Is Isolable in 17% Yield While the 3-Trifluoromethyl Positional Isomer Could Not Be Prepared by Classical Routes

The Filler and Novar (1961) study provides a direct head-to-head comparison of synthetic outcomes for the two trifluoromethyltyrosine regioisomers. 2-Trifluoromethyl-DL-tyrosine (the target compound, with -CF₃ meta to phenolic -OH) was successfully prepared via the Meerwein reaction—diazotization of 3-trifluoromethyl-4-aminophenol followed by reaction with acrylic acid and ammonolysis—yielding the isolated amino acid in 17% yield [1]. In stark contrast, 3-trifluoromethyltyrosine (with -CF₃ ortho to phenolic -OH) could not be prepared by either the Meerwein or azlactone routes. The critical failure factor was identified as the hydrolytic instability of the -CF₃ group when positioned ortho to a hydroxyl group; under both acidic and alkaline conditions, the -CF₃ group underwent rapid hydrolysis to carboxylate [1]. While later photochemical methods (Kirk et al., 1992) achieved 3-CF₃-tyrosine derivatives in 27–33% yield via UV irradiation of CF₃I with protected tyramine/tyrosine, this approach requires specialized photochemical equipment and side-chain-protected precursors [2].

Synthetic chemistry Amino acid synthesis Regioisomer selection

Solvent-Modulated Fluorescence Lifetime: 2-Trifluoromethyltyrosine Exhibits an Opposite Directional Response to Solvent Fluorination Compared to Canonical Tyrosine

Nandy et al. (2019) conducted a direct head-to-head fluorescence lifetime comparison of 2-(trifluoromethyl)tyrosine (TFTyr) and canonical tyrosine (Tyr) across a solvent series of increasing fluorination: ethanol (ETH), monofluoroethanol (MFE), and trifluoroethanol (TFE). Using time-resolved fluorescence spectroscopy complemented by quantum chemical calculations and molecular dynamics simulations, the study revealed a qualitatively opposite trend in excited-state lifetime behavior [1]. The excited-state lifetime of Tyr decreases monotonically with increasing solvent fluorination (ETH → MFE → TFE), whereas TFTyr displays the opposite trend—its lifetime increases under the same solvent progression [1]. The reversal is attributed to the preferred orientation of solvent molecules around the noncanonical -CF₃ group, which modulates F⋯F, O–H⋯O, and N–H⋯O interaction networks in a manner absent in canonical tyrosine [1]. The study further demonstrates that the fluorescence properties of TFTyr are exquisitely sensitive to the mode of interaction of the -CF₃ group with the solvent environment [1].

Fluorescence spectroscopy Solvent environment probing Biophysical assay development

Thermal Stability Differentiation: 2-Trifluoromethyltyrosine Decomposes at ~130 °C Lower Temperature Than Canonical Tyrosine, Dictating Distinct Storage and Handling Protocols

A direct comparison of experimentally determined decomposition temperatures reveals a substantial thermal stability differential. 2-Trifluoromethyl-DL-tyrosine exhibits a melting/decomposition point of 212–225 °C . In contrast, canonical L-tyrosine decomposes at 342–344 °C [1]. This represents a ~130 °C reduction in thermal stability attributable to the electron-withdrawing and steric effects of the ortho-CF₃ substituent on the aromatic ring. The predicted density of 2-CF₃-Tyr (1.471 ± 0.06 g/cm³) is comparable to that of L-tyrosine (1.456–1.46 g/cm³), indicating that the thermal lability is primarily electronic rather than a consequence of altered crystal packing [1]. The predicted carboxyl pKa of 2-CF₃-Tyr (2.13 ± 0.15) is only marginally lower than that of tyrosine (2.20), suggesting that the CF₃ substitution exerts a stronger influence on excited-state and thermal properties than on ground-state acid-base equilibria at the α-carbon [2].

Thermal stability Compound storage Procurement specifications

19F NMR Through-Space Coupling Utility: CF₃-Containing Tyrosine Analogs Enable Detection of Inter-Residue Contacts in Proteins Without ¹H Resonance Assignment

Habel et al. demonstrated that fluorinated noncanonical aromatic amino acids bearing -CF₃ groups—specifically O-trifluoromethyl-tyrosine and 4-trifluoromethyl-phenylalanine—can be site-specifically incorporated into proteins to detect through-space ¹⁹F–¹⁹F scalar couplings (TSJFF) via ¹⁹F–¹⁹F TOCSY experiments [1]. In the 19 kDa protein PpiB, TSJFF couplings between 2.5 and 5 Hz were reliably detected using a standard two-channel 400 MHz NMR spectrometer equipped with a room-temperature probe [1]. Critically, quantitative J evolution experiments enabled measurement of coupling constants up to five times smaller than the ¹⁹F NMR line width, demonstrating sensitivity sufficient to detect interactions even when ¹⁹F spins are separated beyond van der Waals distances in the time average [1]. While this study employed O-trifluoromethyl-tyrosine (ether-linked -CF₃) rather than the ring-substituted 2-CF₃-tyrosine, both belong to the class of -CF₃-bearing tyrosine analogs and share the key physicochemical attribute—a rotating -CF₃ group generating a sharp ¹⁹F singlet signal—that enables through-space coupling detection [1].

19F NMR spectroscopy Protein structural biology Noncanonical amino acid probes

High-Impact Application Scenarios for 2-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid Based on Quantitatively Demonstrated Differentiation


Spectroscopic Probe for Tracking Peptide and Protein Incorporation in Complex Biological Matrices Without Radioisotopes

The 8 nm bathochromic shift in UV absorption (284 mμ vs. 276 mμ for tyrosine) and enhanced molar absorptivity of 2-CF₃-Tyr [1] enable selective spectrophotometric detection of peptides or metabolites containing this noncanonical amino acid in the presence of canonical tyrosine residues. This differential absorbance window allows researchers to monitor incorporation efficiency, metabolic fate, or degradation kinetics of fluorinated peptides in cell lysates or tissue homogenates without requiring radioactive labeling (e.g., ¹⁴C or ³H) or mass spectrometry. The application is directly supported by the quantitative UV data from Filler & Novar (1961) establishing the λmax and extinction coefficient differences [1].

Fluorescence-Based Probing of Fluorinated Microenvironments and Solvent Organization in Biomolecular Systems

The inverted fluorescence lifetime response of TFTyr to solvent fluorination—increasing lifetime from ethanol to trifluoroethanol, opposite to the monotonic decrease observed for canonical tyrosine [2]—makes this compound a uniquely suited probe for investigating fluorous-phase partitioning, fluorinated drug-target interfaces, and local solvent organization around fluorinated protein sidechains. In drug discovery programs developing fluorinated therapeutics, TFTyr-doped model peptides can report on the local dielectric environment experienced by the -CF₃ pharmacophore, providing experimental validation of molecular dynamics predictions. This application directly derives from the findings of Nandy et al. (2019) [2].

19F NMR Sensor for Protein Contact Mapping and Conformational Change Detection in Structural Biology

Building on the demonstrated capability of CF₃-bearing tyrosine analogs to detect through-space ¹⁹F–¹⁹F scalar couplings (TSJFF) of 2.5–5 Hz in proteins as large as 19 kDa using standard 400 MHz NMR equipment [3], 2-CF₃-Tyr can be incorporated—either by solid-phase peptide synthesis or, prospectively, via genetic code expansion—into proteins of interest as a ¹⁹F NMR sensor. The key practical advantage is that ¹⁹F–¹⁹F TOCSY experiments bypass the need for complete ¹H resonance assignment, dramatically reducing the experimental burden for detecting inter-residue proximity, ligand-induced conformational changes, or protein–protein interaction interfaces. This application is class-level inferred from Habel et al. [3] and is contingent upon successful incorporation of the ring-substituted 2-CF₃-Tyr into the target protein.

Building Block for Fluorinated Peptidomimetics Requiring Altered Electronic Properties and Thermal Processing Awareness

The combination of altered aromatic electronics (UV red shift, modified fluorescence), regiochemical stability (CF₃ meta to OH avoids the hydrolytic lability that plagues the 3-isomer), and documented synthetic accessibility in 17% isolated yield [1] positions 2-CF₃-Tyr as a practical building block for solid-phase peptide synthesis of fluorinated peptidomimetics. However, the ~130 °C depression in decomposition temperature relative to canonical tyrosine necessitates that post-synthetic processing steps—including HPLC purification solvent evaporation, lyophilization, and long-term storage—be conducted with temperature control below the decomposition threshold. Procurement specifications should mandate documentation of storage conditions (cool, dry environment) and purity certification (≥95%) to ensure batch-to-batch consistency in downstream applications.

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